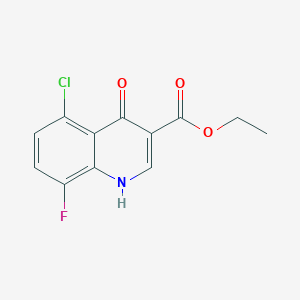

Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Description

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₉ClFNO₃ |

| Molecular weight | 269.66 g/mol |

| CAS Registry Number | 1019015-59-8 |

| SMILES | CCOC(=O)C₁=CNC₂=C(C=CC(=C₂C₁=O)Cl)F |

The ethyl ester group introduces rotational flexibility, with three rotatable bonds identified in the side chain. XLogP3 calculations estimate a lipophilicity value of 2.7, suggesting moderate membrane permeability.

Properties

Molecular Formula |

C12H9ClFNO3 |

|---|---|

Molecular Weight |

269.65 g/mol |

IUPAC Name |

ethyl 5-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) |

InChI Key |

NUSPGVMBXOHHGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The quinoline nucleus is typically constructed by condensation of substituted anilines with diethyl ethoxymethylenemalonate under acidic conditions. This classical Gould-Jacobs reaction facilitates the formation of 4-hydroxyquinoline derivatives, which serve as key intermediates.

- Example: Heating ethoxymethylenemalonic ester with a substituted aniline at approximately 110°C for one hour drives off ethanol and forms the quinoline intermediate.

- Cyclization and ring closure occur under controlled heating, yielding 3-carbethoxy-4-hydroxyquinoline derivatives.

Esterification: Formation of Ethyl Carboxylate

The ester group at the 3-position is introduced by reaction of the 5-chloro-8-fluoro-4-hydroxyquinoline intermediate with ethyl chloroformate.

- This reaction is generally conducted under reflux in solvents such as dichloromethane or ethanol.

- The process involves nucleophilic attack of the hydroxyquinoline on ethyl chloroformate, forming the ethyl ester.

- Reaction monitoring and control of temperature are essential to prevent hydrolysis or side reactions.

Purification and Characterization

- The crude product is purified by recrystallization or column chromatography.

- Structural confirmation is performed using spectroscopic techniques including ^1H and ^13C NMR, mass spectrometry, infrared spectroscopy, and elemental analysis to verify the presence and position of chloro, fluoro, hydroxy, and ester groups.

Summary of Preparation Steps in Tabular Form

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Quinoline core formation | Substituted aniline + diethyl ethoxymethylenemalonate, heat ~110°C | Formation of 4-hydroxyquinoline intermediate |

| 2 | Chlorination | POCl₃ or PCl₅, reflux, controlled temp | Introduction of chlorine at 5-position |

| 3 | Fluorination | Selectfluor®, mild conditions | Introduction of fluorine at 8-position |

| 4 | Esterification | Ethyl chloroformate, reflux in DCM or ethanol | Formation of ethyl ester at 3-position |

| 5 | Purification | Recrystallization or chromatography | Isolation of pure Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |

Research Findings and Optimization Notes

- The regioselectivity of halogenation is influenced by the electronic effects of substituents on the quinoline ring; controlling reaction time and temperature is crucial to avoid over-halogenation or undesired substitution.

- Esterification efficiency depends on solvent polarity and reaction temperature; dichloromethane provides a good balance between solubility and reaction rate.

- Multi-step synthesis yields are typically high, with reported overall yields exceeding 70% when optimized.

- Continuous flow synthesis and use of environmentally friendly solvents are emerging trends in industrial-scale production to improve cost-effectiveness and reduce environmental impact.

Analytical Data Supporting Preparation

| Analytical Method | Key Observations | Purpose |

|---|---|---|

| ^1H NMR | Chemical shifts confirm quinoline protons and ester ethyl group | Verify structure and substitution pattern |

| ^13C NMR | Signals for carbonyl carbon (~160-170 ppm), aromatic carbons, and ester carbons | Confirm carbon framework and functional groups |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 269.66 (M+H)+ | Confirm molecular weight and formula |

| Infrared Spectroscopy (IR) | Ester carbonyl stretch near 1700 cm⁻¹, hydroxyl stretch near 3200 cm⁻¹ | Confirm functional groups |

| Elemental Analysis | C, H, N, Cl, F content matches theoretical values | Confirm purity and composition |

Chemical Reactions Analysis

Reactivity:: Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions:

Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The quinoline ring system can participate in redox reactions.

Acid-Base Reactions: The carboxylic acid group can react with bases or undergo ester hydrolysis.

- Oxidizing Agents (e.g., KMnO4): For oxidation reactions.

Ethyl Chloroformate: Used for esterification.

Base (e.g., Sodium Hydroxide): For hydrolysis or deprotonation.

Major Products:: The major products depend on the specific reaction conditions and reagents used. Derivatives with modified functional groups or substitution patterns can be obtained.

Scientific Research Applications

Antimicrobial Activity

Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate has demonstrated notable antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline, including this compound, can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values lower than standard antibiotics, suggesting their potential as broad-spectrum antibacterial agents .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline | Staphylococcus aureus | 4 |

| Escherichia coli | 8 | |

| Klebsiella pneumoniae | 5 | |

| Pseudomonas aeruginosa | 6 |

Antiviral Activity

The antiviral potential of this compound has been explored, particularly against viruses such as H5N1 and other influenza strains. The compound's structure allows it to interact with viral components, inhibiting their replication. Studies have indicated that modifications to the quinoline structure can enhance its antiviral efficacy, with some derivatives showing up to 91.2% inhibition of viral growth .

Anticancer Properties

Research has also identified anticancer properties associated with quinoline derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The compound's effectiveness varies depending on the cancer type and its cellular environment .

Case Study: Anticancer Activity

A study evaluating the effects of this compound on human cancer cell lines revealed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines.

Chelating Agent

Another application of this compound is its role as an iron chelator. Compounds in the hydroxyquinoline family are known for their ability to bind metal ions, which can be beneficial in treating conditions related to iron overload or toxicity . This property is particularly relevant in neuroprotection strategies where excess iron contributes to oxidative stress.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action and relevant pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The target compound is compared with five analogues (Table 1), highlighting substituent positions, molecular weights, and key properties.

Table 1: Substituent and Molecular Property Comparison

Physicochemical and Stability Comparisons

- Lipophilicity : The bromo-substituted analogue (CAS 35975-57-6) exhibits higher lipophilicity (logP ~2.8) compared to the target compound (logP ~2.2) due to bromine’s larger atomic radius and polarizability .

- Reactivity: The nitro-substituted compound (CAS 131548-98-6) is more reactive under basic conditions due to the electron-withdrawing NO₂ group, which may lead to instability during storage .

Biological Activity

Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The presence of chlorine and fluorine substituents enhances its reactivity and biological profile, making it a subject of various studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClFNO3. Its structure features a quinoline ring with hydroxyl and carboxylate functional groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClFNO3 |

| Molecular Weight | 269.66 g/mol |

| CAS Number | 1019015-75-8 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

- Mechanism of Action : The compound interacts with bacterial enzymes, inhibiting their function, which leads to bacterial cell death. The fluorine substituent enhances lipophilicity, improving membrane permeability and bioavailability.

-

Case Studies :

- A study demonstrated that derivatives of quinoline, including this compound, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 31.25 µg/mL against Staphylococcus aureus and Escherichia coli .

- Another research highlighted its effectiveness against antibiotic-resistant strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Antitumor Activity

Research has also focused on the antitumor properties of this compound. Preliminary findings suggest that it may inhibit cellular respiration in cancer cells, indicating potential as an anticancer agent.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell survival .

-

Case Studies :

- In vitro studies have shown that this compound can reduce the viability of cancer cell lines significantly, with IC50 values indicating effective concentrations for therapeutic use .

- Further studies are required to elucidate the detailed mechanisms by which this compound exerts its antitumor effects, including potential interactions with DNA or RNA synthesis pathways.

Synthesis and Derivatives

This compound can be synthesized through various methods involving the reaction of substituted anilines with carboxylic acid derivatives under controlled conditions.

Synthetic Route Overview

- Starting Materials : The synthesis typically begins with commercially available precursors such as 5-chloroaniline and fluorinated reagents.

- Reaction Conditions : The reaction is carried out in the presence of bases and solvents that facilitate the formation of the quinoline ring structure.

| Synthetic Method | Yield (%) | Comments |

|---|---|---|

| Cyclization with ethyl oxalate | 70% | Multi-step process |

| Direct halogenation | 60% | Requires specific conditions |

Q & A

[Basic] What are the standard synthetic routes for Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate?

The synthesis typically involves a multi-step regioselective ethylation and halogenation process. A common approach includes:

- Quinoline Core Formation : Condensation of substituted anilines with diethyl ethoxymethylenemalonate under acidic conditions.

- Halogenation : Sequential introduction of chlorine and fluorine at positions 5 and 8, respectively, using reagents like POCl₃ or SOCl₂ for chlorination and Selectfluor® for fluorination.

- Ethylation : Regioselective esterification at the 3-carboxyl position, where reaction conditions (e.g., solvent polarity, temperature) critically influence product ratios .

Key challenges include controlling side reactions (e.g., over-halogenation) and isolating intermediates via column chromatography or recrystallization.

[Basic] Which spectroscopic and analytical methods confirm the structure of this compound?

Structural confirmation relies on a combination of:

- 1H/13C NMR : To verify substituent positions and regioselectivity (e.g., distinguishing between C-5 chloro and C-8 fluoro groups via coupling constants and chemical shifts).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks matching m/z 269.66 for C₁₂H₉ClFNO₃) .

- Infrared Spectroscopy (IR) : Confirms functional groups like the ester carbonyl (~1700 cm⁻¹) and hydroxyl (~3200 cm⁻¹) .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N ratios .

[Advanced] How can researchers address regioselectivity challenges during the ethylation step?

Regioselectivity in ethylation is influenced by:

- Steric and Electronic Factors : Electron-withdrawing groups (e.g., Cl, F) at positions 5 and 8 direct esterification to the less hindered 3-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carboxyl group.

- Catalytic Additives : Use of K₂CO₃ or DBU improves yield by deprotonating intermediates .

For conflicting results, optimize via fractional factorial design (e.g., varying temperature from 60–100°C) and monitor by TLC/HPLC .

[Advanced] What crystallographic techniques validate molecular packing and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data Collection : Use SHELXL for refinement (R factor < 0.06) to resolve hydrogen-bonding networks (e.g., C–H⋯O and C–H⋯Cl interactions) .

- Packing Analysis : Software like Mercury visualizes parallel molecular arrangements stabilized by π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonds (Cl⋯O ≈ 3.4 Å) .

- Validation : Cross-check with Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

[Advanced] How to resolve contradictions in analytical data between synthetic batches?

Systematic troubleshooting includes:

- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to detect solvent-induced shifts.

- Impurity Profiling : Use HPLC-MS to identify by-products (e.g., over-fluorinated derivatives or ester hydrolysis products) .

- Crystallographic Consistency : Ensure unit cell parameters (e.g., triclinic P1 with a = 8.23 Å, α = 85.6°) match literature for polymorph identification .

[Basic] What safety precautions are essential when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous release due to potential ecotoxicity .

[Advanced] How to optimize reaction conditions to minimize by-product formation?

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) using a central composite design.

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enolate intermediates during ethylation).

- Quenching Strategies : Rapid cooling (-20°C) after fluorination reduces decomposition .

[Advanced] What computational methods support crystallographic data refinement?

- SHELX Suite : SHELXL refines anisotropic displacement parameters and validates H-atom positions via difference Fourier maps .

- DFT Calculations : Gaussian09 optimizes molecular geometry (B3LYP/6-31G*) to cross-validate bond lengths/angles against SC-XRD data .

- Twinned Data Handling : Use TWINABS for scaling and detwinning in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.